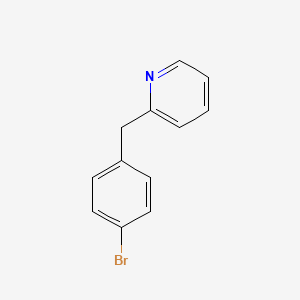

2-(4-Bromobenzyl)pyridine

Overview

Description

2-(4-Bromobenzyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and bromobenzyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyridine typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a base such as sodium amide. The reaction is carried out in an organic solvent like benzene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: Catalytic oxidation using ruthenium complexes in dichloromethane at room temperature.

Substitution: Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Ruthenium complexes, dichloromethane, air as an oxidant.

Substitution: Palladium catalysts, boron reagents, organic solvents.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-(4-Bromobenzyl)pyridine has been identified as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and neurological disorders. Research indicates that compounds derived from this structure can inhibit key biological pathways involved in these diseases. For instance, pyridine derivatives have been developed as aromatase inhibitors for hormone-dependent breast cancer treatment. These compounds exhibit significant cytotoxicity against cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study: Aromatase Inhibitors

A recent study focused on the development of 4th generation aromatase inhibitors based on pyridine structures. The compound (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol was highlighted for its optimal inhibitory activity against the aromatase enzyme (CYP19A1), showing an IC50 value comparable to established drugs like letrozole . This underscores the compound's relevance in oncology.

Biological Research

Mechanistic Studies

In biological research, this compound is utilized to investigate the mechanisms of action of various biological pathways. Its structural properties allow researchers to explore interactions with proteins and enzymes, which can lead to the identification of new therapeutic targets .

Example: Inhibitory Studies

Studies have demonstrated that derivatives of this compound can selectively inhibit enzymes involved in critical metabolic pathways, providing insights into disease mechanisms and potential treatments .

Pesticide Development

this compound is being investigated for its potential applications in agrochemicals. It contributes to the formulation of effective pesticides and herbicides, which are essential for sustainable agricultural practices .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods to detect and quantify specific substances within complex mixtures. Its utility aids in environmental monitoring and quality control across various industries .

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

2-Bromopyridine: Another brominated pyridine derivative used in organic synthesis.

4-Bromobenzylamine: A compound with a similar bromobenzyl group but different functional group (amine instead of pyridine).

Uniqueness: 2-(4-Bromobenzyl)pyridine is unique due to the combination of the pyridine ring and the 4-bromobenzyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in both research and industrial settings.

Biological Activity

2-(4-Bromobenzyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to a pyridine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that certain 2,4-disubstituted pyridine derivatives demonstrate bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml . The mechanism underlying this activity often involves the inhibition of bacterial cell division and disruption of essential cellular processes.

Antiviral Properties

Pyridine compounds are recognized for their antiviral potential. The presence of heterocycles in conjunction with pyridine enhances their therapeutic efficacy against various viral pathogens. The compound's structure allows it to interact effectively with viral proteins, potentially inhibiting viral replication .

Antitumor Activity

The antitumor properties of pyridine derivatives have been extensively documented. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . For instance, some studies have highlighted the efficacy of pyridine-based compounds in targeting specific cancer types, demonstrating significant cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/ml .

- Antiviral Efficacy : In another study focused on antiviral properties, this compound was tested against strains of influenza virus. The compound demonstrated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent in viral infections .

- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induced significant cell death at concentrations as low as 10 μM. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromobenzyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is commonly synthesized via alkylation of pyridine with 4-bromobenzyl chloride. Optimization involves controlling stoichiometry (e.g., 1:1.5 molar ratio of pyridine to benzyl chloride), using aprotic solvents (e.g., DMF or dichloromethane), and maintaining temperatures between 60–80°C. Purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization can achieve >95% purity . Catalysts like sodium amide or phase-transfer agents may enhance reactivity . HPLC analysis (as in ) ensures purity validation.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.7 ppm for pyridine and bromobenzyl groups) and coupling constants to confirm substitution patterns .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263.0 for C12H10BrN) .

- X-ray Diffraction : Resolves intermolecular interactions (e.g., π–π stacking in crystals) critical for solid-state properties .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation (H335/H332 hazards). Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319). Store under inert atmospheres (N2/Ar) at room temperature, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How do DFT studies elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. For example, Mulliken charges reveal electron-deficient pyridine rings, guiding functionalization at the benzyl position. Electrostatic potential maps identify regions prone to π–π interactions, correlating with antifungal activity in derivatives .

Q. What strategies improve the antifungal activity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the benzyl position to enhance membrane penetration. Bioactivity assays (e.g., against Candida albicans) show moderate inhibition (IC50 ~50 μM), which can be improved by co-crystallizing derivatives with π–π stacked motifs to stabilize ligand-receptor binding .

Q. How is this compound utilized in photo-induced C–H functionalization reactions?

- Methodological Answer : Under Ru(II) catalysis and blue-light irradiation, the compound undergoes C–H benzylation with aryl chlorides. Optimize by using 2.5 mol% [Ru(p-cymene)Cl2]2, 1.5 equiv AgSbF6, and DCE solvent at 25°C for 24 hours. Monitor regioselectivity via 1H NMR (e.g., meta-substitution at δ 3.72 ppm for methylene protons) .

Q. How can structure-activity relationship (SAR) studies guide the design of κ-opioid receptor agonists using this scaffold?

- Methodological Answer : Replace the benzylthio group with furan or thiophene moieties (as in ) to modulate lipophilicity and receptor affinity. Assess binding via radioligand displacement assays (IC50 values) and functional selectivity (β-arrestin vs. G-protein signaling) using HEK293 cells expressing κ-opioid receptors .

Q. What experimental approaches evaluate the solid-state fluorescence of this compound derivatives?

- Methodological Answer : Synthesize quaternary ammonium salts (e.g., [4BrBzPy][PIC]) and analyze fluorescence via:

- UV-Vis : λmax ~350 nm (π→π* transitions).

- Solid-State Fluorescence Spectroscopy : Emission peaks at 450–500 nm, influenced by crystal packing (e.g., J-aggregation in X-ray structures) .

Q. How to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : For disputed pathways (e.g., radical vs. polar mechanisms in photochemical reactions), conduct kinetic isotope effect (KIE) studies and trap intermediates using TEMPO. LC-MS monitoring of deuterated analogs can distinguish between proton-coupled electron transfer (PCET) and direct HAT mechanisms .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer : Perform:

- Biodegradation Tests : OECD 301F (aerobic degradation in sludge).

- Ecotoxicology : Daphnia magna acute toxicity (LC50) and algal growth inhibition (OECD 201). Current data gaps () necessitate these studies to evaluate bioaccumulation and soil mobility .

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXFCFRLZAZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290763 | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-15-0 | |

| Record name | NSC70948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.